A-770041 is a synthetic, orally bioavailable small molecule that acts as a selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). [, , ] Lck, a member of the Src family kinases, plays a critical role in T cell receptor signaling, impacting T cell activation, proliferation, and cytokine production. [] A-770041's high selectivity for Lck over other Src family kinases, particularly Fyn, makes it a valuable tool in dissecting Lck's specific roles in various biological processes. []
A-770041 was developed as part of research aimed at identifying selective inhibitors of Src family kinases. Its discovery was reported in the early 2000s, with a focus on its ability to prevent organ allograft rejection and its implications in various diseases characterized by excessive immune responses. The compound is classified under small-molecule inhibitors, specifically designed to modulate kinase activity within lymphocytes.
The synthesis of A-770041 involves multiple steps that include the construction of its core structure followed by various modifications to enhance potency and selectivity. The synthetic pathway typically begins with the formation of an indole-based scaffold, which is subsequently modified through chemical reactions such as acylation and cyclization.
Specific synthetic routes have been detailed in literature, highlighting the importance of structure-activity relationship studies that guided the optimization process. For instance, modifications aimed at improving pharmacokinetic properties were crucial in developing A-770041 from its earlier analogs.
A-770041 features a complex molecular structure that includes an indole moiety linked to various functional groups that enhance its binding affinity for Lck. The chemical formula for A-770041 is , with a molecular weight of approximately 302.38 g/mol.
The three-dimensional structure reveals key interactions with the active site of Lck, essential for its inhibitory action. Crystallographic studies have provided insights into how A-770041 fits within the kinase domain, allowing for effective inhibition.
The primary reaction mechanism of A-770041 involves competitive inhibition at the ATP-binding site of Lck. When A-770041 binds to this site, it prevents ATP from accessing the kinase, thereby halting phosphorylation processes critical for T-cell activation and proliferation.
In vitro studies have demonstrated that A-770041 effectively inhibits Lck phosphorylation in murine lymphocytes, showcasing its potency relative to other known inhibitors such as nintedanib. The concentration required for significant inhibition is typically around 100 nM.
The mechanism of action for A-770041 centers on its ability to inhibit Lck-mediated signaling pathways, particularly those involved in T-cell receptor signaling. By inhibiting Lck, A-770041 reduces downstream signaling events that lead to T-cell activation and cytokine production.
Research indicates that treatment with A-770041 results in decreased levels of transforming growth factor-beta (TGF-β) produced by regulatory T-cells, which is significant in conditions such as lung fibrosis where TGF-β plays a pivotal role in disease progression. This effect has been substantiated through flow cytometry and quantitative polymerase chain reaction analyses.
A-770041 exhibits several notable physical properties:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure, which can be exploited for further derivatization if needed.
A-770041 has been investigated for various scientific applications:
Src-family kinases (SFKs), particularly Lck (lymphocyte-specific protein tyrosine kinase), serve as critical signaling hubs in T-cell activation pathways. Upon T-cell receptor (TCR) engagement, Lck initiates phosphorylation of the CD3 complex, triggering downstream events including interleukin-2 (IL-2) production and T-cell proliferation. This positions Lck as a high-value target for immunomodulation in conditions driven by aberrant T-cell responses, such as organ transplant rejection. Unlike broad-spectrum immunosuppressants (e.g., calcineurin inhibitors), Lck inhibition offers potential for selective disruption of pathological TCR signaling while preserving other immune functions [5]. The rationale for developing A-770041 stemmed from the need for agents capable of blocking early TCR activation events with high specificity, thereby preventing allograft rejection without the nephrotoxicity associated with non-selective immunosuppressants [1] [2].
Table 1: Key Src-Family Kinases in T-Cell Signaling
Kinase | Primary Expression | Role in T-Cell Activation | Selectivity of A-770041 |
---|---|---|---|
Lck | T-cells | Initial TCR phosphorylation | Primary target (IC₅₀ = 147 nM) |
Fyn | T-cells, B-cells | Secondary TCR signaling | 300-fold selective over |
Src | Ubiquitous | Cell proliferation | 60-fold selective over |
Fgr | Myeloid cells | Inflammatory responses | 95-fold selective over |
A-770041 emerged from systematic optimization of a pyrazolo[3,4-d]pyrimidine scaffold, chosen for its ATP-competitive kinase inhibitory properties. Initial leads exhibited potent Lck inhibition but suffered from poor selectivity against other SFKs and limited oral bioavailability. Key SAR advancements included:
Table 2: Key SAR Modifications in A-770041 Development
Structural Region | Modification | Impact on Properties |
---|---|---|
Pyrazolopyrimidine core | 4-Amino substitution | ↑ H-bonding with Lck hinge region; +20x potency |
C3-position | 1-Methyl-1H-indole-2-carboxamide | ↓ Fyn/Src binding via steric hindrance |
N1-position | 4-(4-Acetylpiperazin-1-yl)cyclohexyl | ↑ Solubility & oral bioavailability |
Methoxy-phenyl linker | Ortho-methoxy group | Metabolic stability against CYP3A4 oxidation |
Lead optimization began with high-throughput screening of >3,000 kinase-directed compounds, identifying a pyrazolopyrimidine hit with moderate Lck affinity (IC₅₀ ~500 nM). Selectivity profiling against 97 human kinases revealed unacceptable inhibition of VEGF-R2 and PDGFR, posing cardiovascular risks. Structure-guided design yielded A-770041, which exhibited:
A-770041 was engineered for oral delivery to enable chronic immunosuppression in transplant settings. Critical pharmaceutical properties addressed included:
Table 3: Physicochemical and Pharmacokinetic Profile of A-770041
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 621.73 g/mol | Within optimal range for oral drugs |
cLogP | 3.2 | Balances membrane permeability & solubility |
Polar Surface Area | 95 Ų | Predicts intestinal absorption |
Oral Bioavailability (Rat) | 34.1 ± 7.2% (10 mg/kg) | Suitable for daily dosing |
Plasma Half-Life (Rat) | 4.1 ± 0.1 hours | Supports twice-daily regimen |
In Vivo EC₅₀ (IL-2 suppression) | 78 ± 28 nM | Confirms target engagement at therapeutic doses |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7